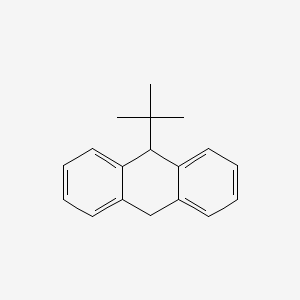![molecular formula C25H33NO7S B14705194 3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid CAS No. 21345-58-4](/img/structure/B14705194.png)
3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzoquinolizine core. Its distinct chemical properties make it a subject of interest in both academic research and industrial applications.
准备方法
The synthesis of 3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid involves several steps. The synthetic route typically starts with the preparation of the benzoquinolizine core, followed by the introduction of methoxy groups. Common reagents used in these reactions include methanesulfonic acid, which acts as a catalyst, and various organic solvents to facilitate the reactions. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
化学反应分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation reactions can be carried out using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones. Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its corresponding amine. Substitution reactions, facilitated by reagents such as sodium methoxide, can introduce additional functional groups into the molecule, further diversifying its chemical properties.
科学研究应用
3-(3,4-Dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme interactions and metabolic pathways. In medicine, its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in enhancing its binding affinity to these targets. Upon binding, the compound can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are critical for maintaining cellular homeostasis.
相似化合物的比较
Compared to other similar compounds, 3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid stands out due to its unique combination of methoxy groups and benzoquinolizine core. Similar compounds include 3,4-dimethoxyphenylpropanoic acid and 3,4-dimethoxy-L-phenylalanine, which share some structural features but differ in their chemical reactivity and biological activity. The presence of multiple methoxy groups in the target compound enhances its solubility and bioavailability, making it more effective in various applications.
属性
CAS 编号 |
21345-58-4 |
|---|---|
分子式 |
C25H33NO7S |
分子量 |
491.6 g/mol |
IUPAC 名称 |
3-(3,4-dimethoxyphenyl)-9,10-dimethoxy-2-methyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine;methanesulfonic acid |
InChI |
InChI=1S/C24H29NO4.CH4O3S/c1-15-10-20-18-13-24(29-5)23(28-4)12-17(18)8-9-25(20)14-19(15)16-6-7-21(26-2)22(11-16)27-3;1-5(2,3)4/h6-7,11-13,20H,8-10,14H2,1-5H3;1H3,(H,2,3,4) |
InChI 键 |
ROKGUDIUVJIOEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CN2CCC3=CC(=C(C=C3C2C1)OC)OC)C4=CC(=C(C=C4)OC)OC.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3'H,8'H-Spiro[1,3-dioxolane-2,7'-naphtho[1,8a-b]oxirene]](/img/structure/B14705120.png)
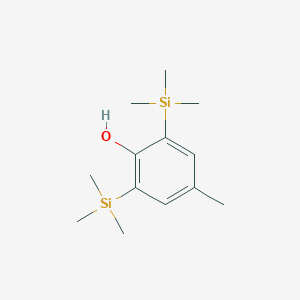
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
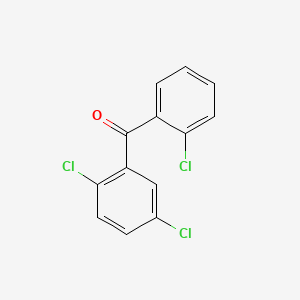
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
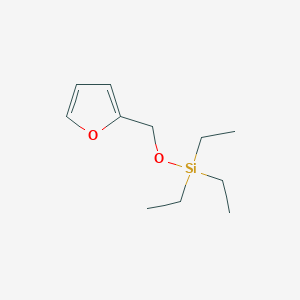

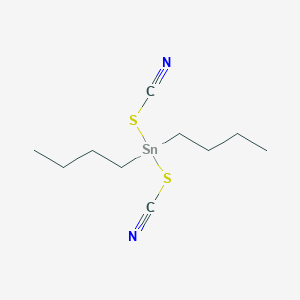
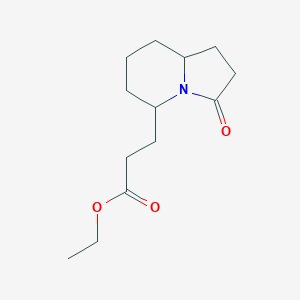
![Diethyl [ethoxy(phenyl)methyl]phosphonate](/img/structure/B14705166.png)
![[[1,1'-Bi(cyclopentane)]-1-yl]acetic acid](/img/structure/B14705181.png)
